molecular formula C9H11NO3 B009204 L-Tyrosine-1-13C CAS No. 110622-46-3

L-Tyrosine-1-13C

Cat. No.: B009204
CAS No.: 110622-46-3
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-IDMPRHEVSA-N
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Description

L-Tyrosine-1-13C is a stable isotope-labeled form of L-Tyrosine, where the carbon-13 isotope is incorporated at the first carbon position of the tyrosine molecule. L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters and hormones .

Mechanism of Action

Target of Action

L-Tyrosine-1-13C is a variant of the amino acid L-Tyrosine, labeled with the stable isotope Carbon-13 . L-Tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis. It serves as a precursor to several important compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound are the enzymes involved in these biochemical pathways.

Mode of Action

This compound interacts with its targets, the enzymes involved in the synthesis of neurotransmitters and other compounds, in the same way as regular L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of the compound’s metabolic pathway, providing valuable information about the biochemical processes it is involved in .

Biochemical Pathways

This compound participates in the same biochemical pathways as L-Tyrosine. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . These pathways play a crucial role in various physiological processes, including mood regulation, stress response, and cognitive function.

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of regular L-Tyrosine. As an amino acid, it is absorbed in the small intestine and transported to the liver, where it can be distributed to other tissues or used in protein synthesis .

Result of Action

The action of this compound results in the production of neurotransmitters and other compounds derived from L-Tyrosine. The presence of the Carbon-13 label allows for the tracking of these processes, providing valuable information about the compound’s metabolic pathway .

Action Environment

The action of this compound, like that of regular L-Tyrosine, can be influenced by various environmental factors. These can include diet, as the availability of L-Tyrosine can be affected by protein intake, and stress, as the demand for neurotransmitters can increase under stressful conditions .

Biochemical Analysis

Biochemical Properties

L-Tyrosine-1-13C plays a crucial role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine into L-Tyrosine . The nature of these interactions involves the transfer of a hydroxyl group to the phenylalanine molecule, facilitated by the enzyme .

Cellular Effects

This compound influences various cellular processes. It is a precursor in the biosynthesis of catecholamine neurotransmitters, melanins, and thyroid hormones . Its presence can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can influence enzyme activity, either through inhibition or activation, and can induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-1-13C typically involves the incorporation of the carbon-13 isotope into the tyrosine molecule. One common method is to start with isotopically enriched precursors such as benzonitrile or ethyl benzoate. These precursors undergo a series of chemical reactions, including nitration, reduction, and hydrolysis, to introduce the carbon-13 isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required isotopic and chemical purity standards .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosine-1-13C has numerous applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

110622-46-3

Molecular Formula

C9H11NO3

Molecular Weight

182.18 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)(213C)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i8+1

InChI Key

OUYCCCASQSFEME-IDMPRHEVSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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